molecular formula C9H6F2N2S B14028683 5-(3,5-Difluorophenyl)thiazol-2-amine

5-(3,5-Difluorophenyl)thiazol-2-amine

Cat. No.: B14028683
M. Wt: 212.22 g/mol
InChI Key: VDTUYYZODAUHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)thiazol-2-amine typically involves the reaction of 3,5-difluoroaniline with a thioamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,5-Difluorophenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)thiazol-2-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, making it more effective in penetrating biological membranes .

Properties

Molecular Formula

C9H6F2N2S

Molecular Weight

212.22 g/mol

IUPAC Name

5-(3,5-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

VDTUYYZODAUHOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.